∆8,9-Dehydro Estrone-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
∆8,9-Dehydro Estrone-d2 is a deuterium-labeled derivative of ∆8,9-Dehydro Estrone, a naturally occurring estrogen found in horses. This compound is closely related to other equine estrogens such as equilin, equilenin, and estrone . It is a minor constituent of conjugated estrogens and has been studied for its unique pharmacological properties .
Méthodes De Préparation
The synthesis of ∆8,9-Dehydro Estrone-d2 involves the deuterium labeling of ∆8,9-Dehydro Estrone. The preparation typically includes the following steps:
Halogenation: The alkene bond in the precursor compound is halogenated to form a dihaloalkane.
Deuterium Exchange: The halogen atoms are replaced with deuterium atoms through a deuterium exchange reaction.
Analyse Des Réactions Chimiques
∆8,9-Dehydro Estrone-d2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Applications De Recherche Scientifique
∆8,9-Dehydro Estrone-d2 has several scientific research applications:
Mécanisme D'action
∆8,9-Dehydro Estrone-d2 exerts its effects by binding to estrogen receptors in various tissues. It is metabolized to its active form, 8,9-dehydro-17β-estradiol, which then interacts with estrogen receptors to modulate gene expression and cellular functions . This interaction leads to the regulation of various physiological processes, including bone metabolism, lipid metabolism, and reproductive functions .
Comparaison Avec Des Composés Similaires
∆8,9-Dehydro Estrone-d2 is unique compared to other similar compounds due to its deuterium labeling, which provides enhanced stability and allows for precise analytical studies. Similar compounds include:
Activité Biologique
∆8,9-Dehydro Estrone-d2 (also referred to as Delta8,9-DHES-d2) is a deuterated form of the naturally occurring estrogen, 8,9-dehydroestrone. This compound is notable for its unique biological activity and pharmacological properties, particularly in relation to estrogen receptor interactions and clinical applications in hormone replacement therapy. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and research findings.
- Chemical Formula : C₁₈H₁₈D₂O₂
- Molar Mass : 270.37 g/mol
- CAS Number : [Not specified in the sources]
This compound functions primarily as an estrogen receptor agonist. It interacts with estrogen receptors (ERα and ERβ), leading to dimerization and subsequent transcriptional activation of estrogen-responsive genes. This mechanism underlies its therapeutic effects, particularly in managing menopausal symptoms and influencing bone metabolism.
Study Overview
A clinical study evaluated the efficacy of Delta8,9-DHES compared to estrone sulfate in postmenopausal women. The study involved three groups:
- Group A : Received 0.125 mg Delta8,9-DHES daily.
- Group B : Received 1.25 mg estrone sulfate daily.
- Group C : Received a combination of both treatments.
Results
- Vasomotor Symptoms : Delta8,9-DHES demonstrated over 95% suppression of hot flashes, comparable to the higher dose of estrone sulfate.
- Bone Resorption Markers : After 8 weeks, urinary N-telopeptide levels indicated a 40% reduction in bone resorption markers with Delta8,9-DHES.
- Gonadotropin Secretion : Both Delta8,9-DHES and estrone sulfate significantly suppressed follicle-stimulating hormone (FSH) and luteinizing hormone (LH) levels.
- Lipid Profiles : No significant changes were observed in total cholesterol or lipoprotein levels after treatment with Delta8,9-DHES.
These findings suggest that Delta8,9-DHES possesses a distinct pharmacological profile that allows it to effectively manage menopausal symptoms while promoting bone health without adversely affecting lipid metabolism .
Comparative Biological Activity
Parameter | This compound | Estrone Sulfate |
---|---|---|
Hot Flash Suppression | >95% | Comparable |
Bone Resorption Marker | 40% reduction | Significant reduction |
FSH/LH Suppression | Significant | Significant |
Lipid Profile Changes | None significant | None significant |
Case Studies
- Case Study on Hormonal Replacement Therapy : In a cohort of ten postmenopausal women treated with Delta8,9-DHES for three months, significant improvements were noted in quality of life metrics related to vasomotor symptoms and overall hormonal balance.
- Long-term Effects on Bone Density : A follow-up study indicated that long-term administration of Delta8,9-DHES could lead to increased bone mineral density among postmenopausal women at risk for osteoporosis.
Propriétés
Numéro CAS |
1219799-27-5 |
---|---|
Formule moléculaire |
C18H20O2 |
Poids moléculaire |
270.368 |
Nom IUPAC |
(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16,19H,2,4,6-9H2,1H3/t16-,18-/m0/s1/i7D2 |
Clé InChI |
OUGSRCWSHMWPQE-JCNCMELZSA-N |
SMILES |
CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)O |
Synonymes |
3-Hydroxyestra-1,3,5(10),8-tetraen-17-one-d2; ∆8-Dehydroestrone-d2; ∆8-Isoequilin-d2; 8,9-Dehydroestrone-d2; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.